

GRP-60367 Hydrochloride: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: GRP-60367 hydrochloride

Cat. No.: B10824719

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This document provides detailed application notes and protocols for the novel antiviral compound **GRP-60367 hydrochloride**, a potent and specific inhibitor of rabies virus (RABV) entry. These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of virology, infectious diseases, and antiviral drug discovery.

Introduction

GRP-60367 hydrochloride is a first-in-class small molecule inhibitor that specifically targets the rabies virus glycoprotein (RABV-G), a key protein mediating the entry of the virus into host cells. By binding to RABV-G, **GRP-60367 hydrochloride** effectively blocks the conformational changes required for membrane fusion, thereby preventing the viral genome from entering the cytoplasm and initiating replication. This targeted mechanism of action makes **GRP-60367 hydrochloride** a promising candidate for further investigation as a potential therapeutic agent against rabies. The hydrochloride salt form of GRP-60367 generally offers enhanced water solubility and stability compared to its free base counterpart.^[1]

Storage and Handling Procedures

Proper storage and handling of **GRP-60367 hydrochloride** are critical to maintain its stability and ensure accurate experimental results.

2.1. Storage Conditions

Form	Storage Temperature	Duration	Notes
Solid Powder	4°C	Long-term	Store in a dry, dark place.
-20°C	Extended long-term	Store in a dry, dark place.	
In Solvent	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.	

2.2. Handling Precautions

GRP-60367 hydrochloride should be handled in a laboratory setting by trained personnel. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. For detailed safety information, refer to the product-specific Safety Data Sheet (SDS).

2.3. Stock Solution Preparation

GRP-60367 hydrochloride is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO.

Property	Value
Solubility in DMSO	≥ 250 mg/mL

Protocol for Preparing a 10 mM Stock Solution:

- Weigh the desired amount of **GRP-60367 hydrochloride** powder.

- Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight: 389.93 g/mol).
- Add the calculated volume of DMSO to the powder.
- Vortex or sonicate briefly until the compound is fully dissolved.
- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

Mechanism of Action and Signaling Pathway

GRP-60367 hydrochloride exerts its antiviral effect by inhibiting the entry of the rabies virus into host cells. The primary target of the compound is the viral glycoprotein G (RABV-G).

The rabies virus enters host cells via receptor-mediated endocytosis. After attachment to host cell receptors, the virus is internalized into endosomes. The acidic environment of the endosome triggers a conformational change in the trimeric RABV-G protein, exposing a fusion loop that mediates the fusion of the viral envelope with the endosomal membrane. This fusion event releases the viral ribonucleoprotein (RNP) complex into the cytoplasm, allowing for viral replication to commence.

GRP-60367 hydrochloride binds to the RABV-G protein and stabilizes its pre-fusion conformation. This prevents the low pH-induced conformational changes necessary for membrane fusion, effectively trapping the virus within the endosome and preventing infection.

Mechanism of GRP-60367 Hydrochloride Action

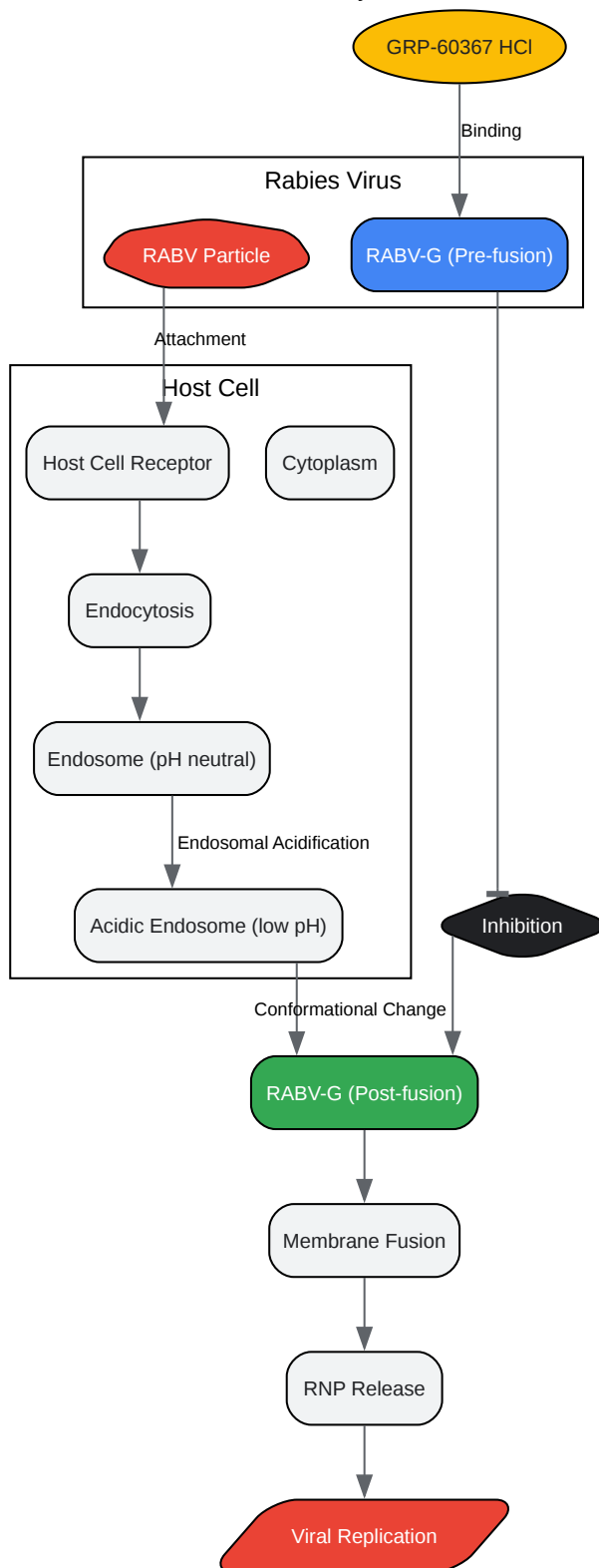
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Figure 1: Signaling pathway of RABV entry and inhibition by **GRP-60367 hydrochloride**.

Experimental Protocols

The following are generalized protocols based on the established mechanism of action of **GRP-60367 hydrochloride**. Researchers should adapt these protocols to their specific experimental systems.

4.1. In Vitro Rabies Virus Entry Assay

This assay is designed to quantify the inhibitory effect of **GRP-60367 hydrochloride** on RABV entry.

Materials:

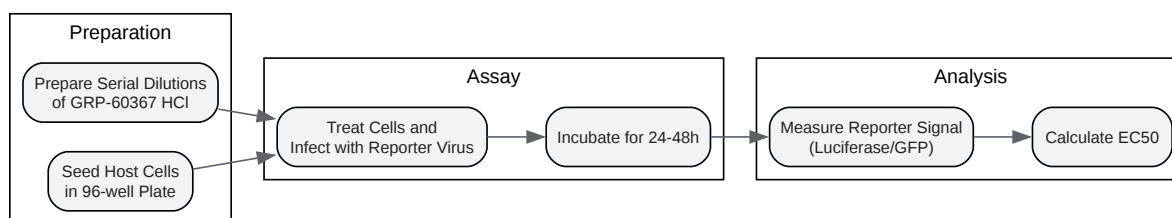
- Host cells susceptible to RABV infection (e.g., BSR, a clone of BHK-21 cells)
- Recombinant RABV expressing a reporter gene (e.g., luciferase or GFP)
- **GRP-60367 hydrochloride** stock solution (10 mM in DMSO)
- Cell culture medium and supplements
- 96-well cell culture plates
- Reporter gene assay reagents (e.g., luciferase substrate)
- Plate reader

Protocol:

- **Cell Seeding:** Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO₂.
- **Compound Preparation:** Prepare serial dilutions of **GRP-60367 hydrochloride** in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
- **Treatment and Infection:**

- Remove the growth medium from the cells.
- Add the diluted **GRP-60367 hydrochloride** or vehicle control to the wells.
- Immediately add the reporter-expressing RABV at a predetermined multiplicity of infection (MOI).
- Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for viral entry and reporter gene expression (typically 24-48 hours).
- Quantification:
 - For luciferase-expressing virus, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
 - For GFP-expressing virus, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.
- Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

4.2. Experimental Workflow Diagram



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Figure 2: General workflow for an in vitro RABV entry inhibition assay.

Quantitative Data Summary

The following table summarizes the known quantitative data for GRP-60367.

Parameter	Value	Cell Line	Virus Strain	Reference
EC ₅₀	2 nM	BEAS-2B	RABV-ΔG-nanoLuc	[2]
EC ₅₀	3 nM	293T	RABV-ΔG-nanoLuc	[2]
EC ₅₀	52 nM	Hep-2	RABV-ΔG-nanoLuc	[2]
EC ₅₀	5 nM	-	recVSV-ΔG-eGFP-GRABV	[2]
EC ₅₀	0.27 μM	-	RABV-SAD-B19	[2]
EC ₅₀	2.63 μM	-	rRABV-CVS-N2c	[2]
Cytotoxicity (CC ₅₀)	>300 μM	Various	-	[2]

Conclusion

GRP-60367 hydrochloride is a valuable research tool for studying the entry mechanism of the rabies virus and for the development of novel anti-rabies therapeutics. The protocols and data presented in this document provide a foundation for researchers to effectively utilize this compound in their studies. Adherence to proper storage and handling procedures is essential for obtaining reliable and reproducible results.

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References

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